molecular formula C8H5BrF3NO B11855597 (NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine

(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No.: B11855597
M. Wt: 268.03 g/mol
InChI Key: IHTCFZSIRFGSFD-PQMHYQBVSA-N
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Description

(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxylamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets through its reactive functional groups. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and trifluoromethyl groups may enhance the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (NZ)-N-[[3-chloro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
  • (NZ)-N-[[3-bromo-5-(difluoromethyl)phenyl]methylidene]hydroxylamine
  • (NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]amine

Uniqueness

(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine is unique due to the combination of its bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4-

InChI Key

IHTCFZSIRFGSFD-PQMHYQBVSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)/C=N\O

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C=NO

Origin of Product

United States

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